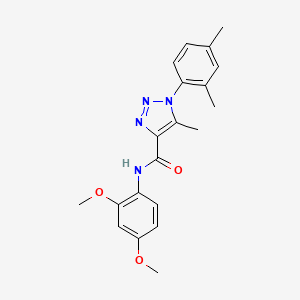
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Applications
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of compounds known for their chemical versatility and potential applications in various fields of scientific research. While specific studies directly addressing this compound were not identified, insights can be drawn from research on similar triazole derivatives and their functionalities. Triazole compounds are known for their stability and diverse pharmacological activities, including antitumor, antiviral, and antifungal properties. Their structural motif is versatile, allowing for various substitutions that can enhance biological activity or enable specific interactions with biological targets (Albert, 1970).
Metal-Organic Frameworks (MOFs)
Recent studies have shown that triazole derivatives can play a critical role in the development of metal-organic frameworks (MOFs). These materials have attracted interest for their potential applications in gas storage, separation, and catalysis. For instance, two isomeric Zn(II)-based MOFs constructed from a bifunctional triazolate-carboxylate tecton exhibited distinct gas sorption behaviors, demonstrating the utility of triazole derivatives in designing materials with specific porosity and functionality (Chen et al., 2016).
Synthetic Applications
Triazole derivatives have also been explored for their synthetic applications, serving as intermediates in the preparation of complex molecules. For example, oxazoles can act as masked forms of activated carboxylic acids and, upon reaction with singlet oxygen, form triamides that can be used in the synthesis of macrolides. This showcases the potential of triazole derivatives in synthetic organic chemistry, including the synthesis of pharmaceuticals and natural products (Wasserman et al., 1981).
Antitumor Activity
The structural modification of triazole derivatives has been explored for developing novel antitumor agents. The interaction of specific triazole derivatives with alkyl and aryl isocyanates has led to compounds with significant antitumor activity, highlighting the therapeutic potential of these molecules in cancer treatment (Stevens et al., 1984).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-6-9-17(13(2)10-12)24-14(3)19(22-23-24)20(25)21-16-8-7-15(26-4)11-18(16)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEWVEBUKRHTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


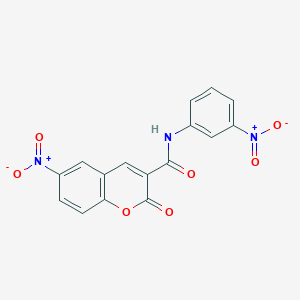

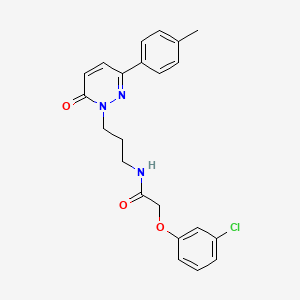
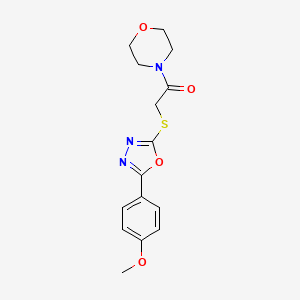
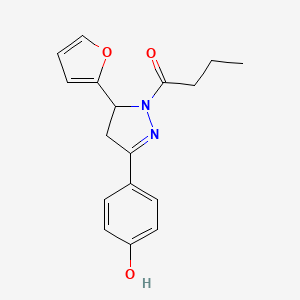


![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)
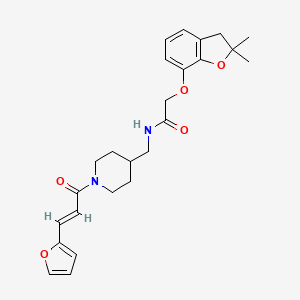
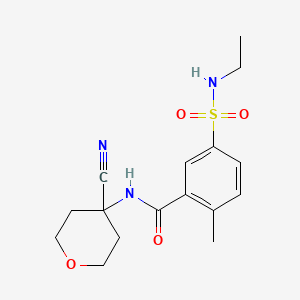
methanone](/img/structure/B2703300.png)

